Glanvillic acid B

Description

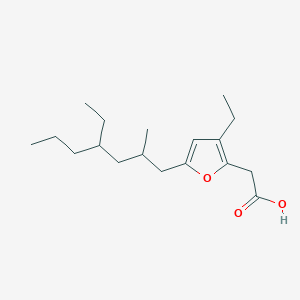

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C18H30O3 |

|---|---|

Poids moléculaire |

294.4 g/mol |

Nom IUPAC |

2-[3-ethyl-5-(4-ethyl-2-methylheptyl)furan-2-yl]acetic acid |

InChI |

InChI=1S/C18H30O3/c1-5-8-14(6-2)9-13(4)10-16-11-15(7-3)17(21-16)12-18(19)20/h11,13-14H,5-10,12H2,1-4H3,(H,19,20) |

Clé InChI |

GJHOJUCNLYBQEQ-UHFFFAOYSA-N |

SMILES canonique |

CCCC(CC)CC(C)CC1=CC(=C(O1)CC(=O)O)CC |

Synonymes |

glanvillic acid B |

Origine du produit |

United States |

Foundational & Exploratory

Ganoderic Acid B: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid B is a prominent member of the highly oxygenated lanostane-type triterpenoids isolated from the revered medicinal mushroom, Ganoderma lucidum. Since the initial reports of cytotoxic triterpenes from this fungus in the early 1980s, ganoderic acid B has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and isolation of ganoderic acid B, detailing the experimental protocols for its extraction, purification, and characterization. Furthermore, this document summarizes the quantitative data on its yield and purity, and presents a diagrammatic representation of a key signaling pathway modulated by related ganoderic acids, offering insights into its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Characterization

The pioneering work on the isolation of cytotoxic triterpenes from Ganoderma lucidum was reported in the early 1980s. A notable study by Toth et al. in 1983 stands as a significant milestone, laying the groundwork for the subsequent identification and characterization of a plethora of ganoderic acids, including ganoderic acid B. These initial investigations revealed a new class of lanostanoids with potential antineoplastic properties, sparking decades of research into the diverse pharmacological activities of these compounds.

Experimental Protocols for Isolation and Purification

The isolation of ganoderic acid B from Ganoderma lucidum is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are synthesized from various published methodologies.

Extraction of Total Ganoderic Acids

Objective: To extract the crude mixture of triterpenoids, including ganoderic acid B, from the fruiting bodies or mycelia of Ganoderma lucidum.

Methodology:

-

Preparation of Fungal Material: The dried fruiting bodies or mycelia of Ganoderma lucidum are pulverized into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is typically subjected to exhaustive extraction with an organic solvent, most commonly 95% ethanol, through methods such as refluxing, soaking, or sonication.[1] The solid-to-liquid ratio and extraction time are critical parameters that are often optimized to maximize the yield.

-

Concentration: The resulting ethanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract rich in ganoderic acids.

Fractionation and Purification

Objective: To separate and purify ganoderic acid B from the crude extract.

Methodology:

-

Liquid-Liquid Partitioning: The crude extract is often suspended in water and partitioned with a series of organic solvents of increasing polarity, such as chloroform or ethyl acetate, to separate compounds based on their solubility.

-

Column Chromatography: The triterpenoid-rich fraction is then subjected to various chromatographic techniques for further purification.

-

Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and acetone or n-hexane and ethyl acetate.[1] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase C18 Chromatography: Fractions containing ganoderic acid B are further purified on a reversed-phase C18 column using a mobile phase consisting of a gradient of methanol and water or acetonitrile and water, often with the addition of a small amount of acetic acid to improve peak shape.[1]

-

Sephadex LH-20 Chromatography: Gel filtration chromatography using Sephadex LH-20 can also be employed for the separation of ganoderic acids.

-

-

High-Performance Liquid Chromatography (HPLC): The final purification of ganoderic acid B is typically achieved using preparative or semi-preparative HPLC with a C18 column. The mobile phase and gradient conditions are optimized for the baseline separation of ganoderic acid B from other closely related ganoderic acids.

Structural Elucidation

Objective: To confirm the identity and structure of the isolated ganoderic acid B.

Methodology:

The structure of the purified compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to determine the complete chemical structure and stereochemistry of ganoderic acid B.

Quantitative Data on Ganoderic Acid B

The yield and purity of ganoderic acid B can vary significantly depending on the strain of Ganoderma lucidum, cultivation conditions, and the extraction and purification methods employed. The following tables summarize representative quantitative data from the literature.

| Parameter | Value | Reference |

| Starting Material | Ganoderma lucidum Fruiting Body | N/A |

| Extraction Method | 95% Ethanol Reflux | [1] |

| Purification Method | Silica Gel, C18, HPLC | [1] |

| Final Yield (Ganoderic Acid B) | Variable | N/A |

| Purity | >95% (by HPLC) | N/A |

Table 1: Representative Yield and Purity of Ganoderic Acid B. Note: Specific yield percentages for ganoderic acid B are often not reported individually but as part of a mixture of ganoderic acids. The final yield is highly dependent on the efficiency of each purification step.

| Analytical Method | Column | Mobile Phase | Detection |

| HPLC | C18 | Acetonitrile/Water with 0.1% Acetic Acid (Gradient) | UV (252 nm) |

Table 2: Typical HPLC Conditions for the Analysis of Ganoderic Acid B.

Biological Activities and Signaling Pathways

Ganoderic acids, including ganoderic acid B, have been shown to exhibit a range of biological activities, with anti-cancer effects being the most extensively studied. While the specific signaling pathways modulated by ganoderic acid B are still under active investigation, studies on structurally similar ganoderic acids, such as ganoderic acid A and DM, provide valuable insights into its potential mechanisms of action. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines through the modulation of key signaling pathways.

One of the critical pathways implicated in the anti-cancer effects of ganoderic acids is the PI3K/Akt/mTOR pathway . This pathway plays a central role in regulating cell growth, proliferation, and survival.

Caption: Putative inhibition of the PI3K/Akt signaling pathway by Ganoderic Acid B.

In many cancer cells, the PI3K/Akt/mTOR pathway is constitutively active, promoting uncontrolled cell growth and survival. Ganoderic acids have been shown to inhibit the phosphorylation and activation of Akt, a key kinase in this pathway.[2] This inhibition leads to the downstream suppression of mTOR and a reduction in the expression of proteins involved in cell cycle progression and an increase in the expression of pro-apoptotic proteins.

Conclusion and Future Perspectives

Ganoderic acid B, a characteristic triterpenoid of Ganoderma lucidum, continues to be a subject of intense scientific investigation. The methodologies for its isolation and purification are well-established, enabling the production of highly pure compounds for pharmacological studies. While significant progress has been made in elucidating the biological activities of ganoderic acids as a class, further research is warranted to delineate the specific molecular targets and signaling pathways of ganoderic acid B. Such studies will be instrumental in realizing its full therapeutic potential in the development of novel pharmaceuticals for the treatment of cancer and other diseases. The continued exploration of this fascinating natural product holds great promise for the future of medicine.

References

Ganoderic Acid B: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid B is a highly oxygenated lanostane-type triterpenoid derived from the medicinal mushroom Ganoderma lucidum.[1][2] For centuries, Ganoderma species have been utilized in traditional medicine, and modern research has identified ganoderic acids as key bioactive constituents responsible for a wide range of pharmacological effects.[3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known biological activities of Ganoderic acid B, with a focus on the signaling pathways it modulates. Detailed experimental protocols for its extraction, purification, and analysis are also presented to support further research and development.

Molecular Structure and Identification

Ganoderic acid B is a complex triterpenoid characterized by a lanostane skeleton. Its precise chemical structure has been elucidated through various spectroscopic techniques, including NMR and mass spectrometry.[1]

| Identifier | Value | Source |

| IUPAC Name | (3β,7β,25R)-3,7-dihydroxy-11,15,23-trioxo-lanost-8-en-26-oic acid | [4] |

| Chemical Formula | C₃₀H₄₄O₇ | [1][5] |

| Molecular Weight | 516.67 g/mol | [1][5][6] |

| CAS Number | 81907-61-1 | [1][4][5] |

| SMILES | C--INVALID-LINK--C--INVALID-LINK--C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2--INVALID-LINK--C)O)C)O)C)C | [1] |

Chemical and Physical Properties

The physicochemical properties of Ganoderic acid B are crucial for its handling, formulation, and biological activity studies.

| Property | Value | Source |

| Melting Point | 219 - 222 °C | [7] |

| Boiling Point (Predicted) | 689.0 ± 55.0 °C | [7] |

| pKa (Predicted) | 4.77 ± 0.23 | [4] |

| Solubility | Soluble in DMSO. Slightly soluble in Chloroform and Methanol. | [4] |

| Appearance | Crystalline solid | [4] |

| Storage | Store at -20°C | [4] |

Biological Activity and Signaling Pathways

Ganoderic acids, including Ganoderic acid B, have been shown to possess a range of biological activities, primarily anti-cancer and anti-inflammatory effects. These activities are attributed to their ability to modulate key cellular signaling pathways.

Anti-Cancer Activity

The anti-cancer effects of ganoderic acids are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Apoptosis Induction: Ganoderic acids have been demonstrated to induce apoptosis in various cancer cell lines.[2] The primary mechanism involves the intrinsic mitochondrial pathway.

Cell Cycle Arrest: Several ganoderic acids have been shown to arrest the cell cycle at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[2][8]

Anti-inflammatory Activity

Ganoderic acids exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Experimental Protocols

Extraction, Isolation, and Purification of Ganoderic Acid B

The following protocol provides a general method for the extraction and purification of ganoderic acids from Ganoderma lucidum.

Detailed Protocol:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum (10 kg) are extracted with 95% ethanol (20 L) at 80°C for a specified duration, and this process is repeated three times.[1]

-

Concentration: The ethanol extracts are combined, filtered, and the solvent is removed under reduced pressure to yield a crude extract.[1]

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and acetone.[1] Fractions containing triterpenoids are collected.

-

Reversed-Phase Chromatography: The collected fractions are further purified using a reversed-phase C-18 column with a water/methanol gradient.[1]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain Ganoderic acid B is achieved through semi-preparative HPLC.[4][6]

Biological Activity Assays

Cell Viability Assay (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Ganoderic acid B for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Treat cells with Ganoderic acid B for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.[9]

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9][10]

-

Incubate for 15 minutes at room temperature in the dark.[9]

-

Analyze the stained cells by flow cytometry.[11][12] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

Cell Cycle Analysis (Propidium Iodide Staining):

-

Treat cells with Ganoderic acid B.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and treat them with RNase A.

-

Stain the cells with Propidium Iodide.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for NF-κB Pathway:

-

Treat cells with Ganoderic acid B and/or an inflammatory stimulus (e.g., LPS).

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IKK, IκBα, and p65 subunit of NF-κB.

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion

Ganoderic acid B, a prominent triterpenoid from Ganoderma lucidum, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to modulate critical signaling pathways such as NF-κB and apoptosis pathways provides a strong basis for its pharmacological effects. The experimental protocols outlined in this guide offer a foundation for researchers to further investigate the mechanisms of action and potential applications of this promising natural compound. Further studies are warranted to fully elucidate the specific molecular targets of Ganoderic acid B and to translate these preclinical findings into clinical applications.

References

- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ganoderma-market.com [ganoderma-market.com]

- 3. kumc.edu [kumc.edu]

- 4. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. jfda-online.com [jfda-online.com]

- 7. mdpi.com [mdpi.com]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

The Architecture of Ganoderic Acid B Synthesis in Ganoderma Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma species, particularly Ganoderma lucidum, are renowned medicinal mushrooms that have been used in traditional Asian medicine for centuries. Their therapeutic properties are largely attributed to a class of lanostane-type triterpenoids known as ganoderic acids. Among these, Ganoderic Acid B (GA-B) has garnered significant interest for its potential pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of Ganoderic Acid B, detailing the enzymatic steps, genetic regulation, and experimental methodologies used to elucidate this complex process.

The Biosynthetic Pathway of Ganoderic Acid B

The biosynthesis of Ganoderic Acid B originates from the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoids and sterols in fungi.[1][2][3][4] The pathway can be broadly divided into three stages: the formation of the C5 isoprene unit, the synthesis of the lanosterol backbone, and the subsequent modifications of lanosterol to yield Ganoderic Acid B.

Stage 1: Formation of Isopentenyl Diphosphate (IPP) from Acetyl-CoA

The pathway commences with the condensation of acetyl-CoA molecules to form the key intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then converted to mevalonate, which is subsequently phosphorylated and decarboxylated to produce the fundamental C5 building block, isopentenyl diphosphate (IPP). IPP is then isomerized to dimethylallyl diphosphate (DMAPP).

Stage 2: Synthesis of the Lanosterol Backbone

IPP and DMAPP are sequentially condensed to form geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15). Two molecules of FPP are then joined in a head-to-head condensation to form squalene (C30), a reaction catalyzed by squalene synthase (SQS).[2][5] Squalene is then epoxidized to 2,3-oxidosqualene, which undergoes a complex cyclization reaction catalyzed by lanosterol synthase (LS), also known as oxidosqualene cyclase (OSC), to form the tetracyclic triterpenoid backbone of lanosterol.[5][6][7][8]

Stage 3: Post-Lanosterol Modifications

The conversion of lanosterol to the diverse array of ganoderic acids, including Ganoderic Acid B, involves a series of oxidative reactions, including hydroxylations, demethylations, and carboxylations.[3][9] These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and other enzymes like reductases and dehydrogenases.[8][9] While the complete enzymatic sequence leading to Ganoderic Acid B is still under investigation, it is understood to involve modifications at various positions on the lanostane skeleton.

Biosynthetic Pathway of Ganoderic Acid B

Key Enzymes and Genes in Ganoderic Acid B Biosynthesis

The table below summarizes the key enzymes and their corresponding genes involved in the biosynthesis of Ganoderic Acid B.

| Enzyme | Gene Abbreviation | Function |

| Acetyl-CoA C-acetyltransferase | ACAT | Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[10] |

| Hydroxymethylglutaryl-CoA synthase | HMGS | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA.[10] |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | A rate-limiting enzyme that reduces HMG-CoA to mevalonate.[2][3][9][10] |

| Mevalonate kinase | MVK | Phosphorylates mevalonate to form mevalonate-5-phosphate.[10] |

| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate to form mevalonate-5-pyrophosphate.[10] |

| Mevalonate pyrophosphate decarboxylase | MVD | Decarboxylates mevalonate-5-pyrophosphate to produce isopentenyl pyrophosphate (IPP).[10] |

| Isopentenyl diphosphate isomerase | IDI | Isomerizes IPP to dimethylallyl diphosphate (DMAPP).[10] |

| Farnesyl diphosphate synthase | FPPS | Catalyzes the sequential condensation of IPP with DMAPP and then with geranyl diphosphate (GPP) to form farnesyl diphosphate (FPP).[3][10] |

| Squalene synthase | SQS | Catalyzes the head-to-head condensation of two FPP molecules to form squalene.[2][3][5][9][10] |

| Squalene epoxidase | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene.[10] |

| Lanosterol synthase | LS (OSC) | Catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol.[2][3][5][6] |

| Cytochrome P450 monooxygenases | CYP450s | A large family of enzymes responsible for the diverse oxidative modifications of the lanosterol backbone to form various ganoderic acids.[8][9] |

Regulation of Ganoderic Acid B Biosynthesis

The production of Ganoderic Acid B is a tightly regulated process influenced by a network of transcription factors and environmental cues.

Transcriptional Regulation

Several transcription factors have been identified as key regulators of ganoderic acid biosynthesis. For instance, the methyltransferase LaeA acts as a positive regulator, with its deletion leading to a significant reduction in ganoderic acid content and the downregulation of biosynthetic genes.[5] Conversely, overexpression of LaeA enhances ganoderic acid production.[5] The blue light receptor WC-2 also positively regulates ganoderic acid biosynthesis, with blue light induction significantly increasing the content of several ganoderic acids.[11] Other transcription factors, such as those from the velvet family (e.g., VeA ), are also implicated in the regulation of secondary metabolism, including ganoderic acid synthesis.[10]

Regulatory Network of Ganoderic Acid Biosynthesis

References

- 1. Current progress in the study on biosynthesis and regulation of ganoderic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]

- 6. Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular cloning, characterization, and differential expression of a lanosterol synthase gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Transcriptome and metabolome analyses reveal transcription factors regulating ganoderic acid biosynthesis in Ganoderma lucidum development [frontiersin.org]

- 11. mdpi.com [mdpi.com]

Ganoderic Acid B: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential as anti-cancer therapeutic agents. Among these, Ganoderic acid B (GA-B) has emerged as a compound of interest, particularly for its ability to counteract multidrug resistance (MDR), a major obstacle in cancer chemotherapy. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-cancer effects of Ganoderic acid B, with a focus on its role in sensitizing cancer cells to conventional chemotherapeutic drugs. The guide is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Mechanism of Action: Reversal of Multidrug Resistance

The primary and most well-documented anti-cancer mechanism of Ganoderic acid B is its ability to reverse multidrug resistance in cancer cells. This effect is predominantly achieved through the inhibition of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), also known as ABCB1.

Inhibition of P-glycoprotein (ABCB1) Efflux Pump

P-glycoprotein is a transmembrane protein that functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells. This reduces the intracellular drug concentration to sub-lethal levels, rendering the cells resistant to treatment.

Ganoderic acid B has been shown to effectively inhibit the transport function of P-gp.[1][2][3] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs that are P-gp substrates, thereby restoring their cytotoxic efficacy. A key study demonstrated that GA-B significantly enhanced the intracellular accumulation of rhodamine-123, a known P-gp substrate, in P-gp-overexpressing HepG2/ADM cells.[1][2]

The reversal of resistance by Ganoderic acid B has been observed for several common chemotherapeutic agents, including:

-

Doxorubicin

-

Vincristine

-

Paclitaxel

It is noteworthy that the resistance to cisplatin, which is not a P-gp substrate, was not reversed by Ganoderic acid B, further supporting the specificity of its action on P-gp-mediated MDR.[2]

Molecular Interactions and Signaling Pathways

Further mechanistic studies have revealed that Ganoderic acid B's inhibitory effect on P-gp is not due to a downregulation of the ABCB1 gene or a decrease in the total amount of P-gp protein at the cell surface.[1][3] Additionally, it does not appear to significantly alter the ATPase activity of P-gp, which provides the energy for drug efflux.[1][3]

Molecular docking models suggest that Ganoderic acid B binds to P-glycoprotein at a site distinct from that of other known P-gp inhibitors like verapamil.[1] This suggests a potentially allosteric mechanism of inhibition, where the binding of GA-B induces a conformational change in P-gp that impairs its ability to transport substrates.

The following diagram illustrates the proposed mechanism of Ganoderic acid B in reversing P-glycoprotein-mediated multidrug resistance.

Other Potential Mechanisms

While the reversal of MDR is the most prominent action of Ganoderic acid B, some studies suggest that it may also influence drug metabolism. For instance, Ganoderic acid B has been shown to competitively inhibit the UGT1A4-mediated glucuronidation of trifluoperazine, indicating a potential for herb-drug interactions.[4] This suggests that Ganoderic acid B could modulate the metabolic pathways of co-administered drugs, a factor to consider in drug development.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of Ganoderic acid B.

Table 1: Reversal of Multidrug Resistance by Ganoderic Acid B

| Cell Line | Chemotherapeutic Agent | Ganoderic Acid B Conc. (µM) | Fold Reversal of Resistance | Reference |

| HepG2/ADM | Doxorubicin | 10 | ~5 | [1][2] |

| HepG2/ADM | Vincristine | 10 | ~4 | [1][2] |

| HepG2/ADM | Paclitaxel | 10 | ~3.5 | [1][2] |

| MCF-7/ADR | Doxorubicin | 10 | ~3 | [1][2] |

Fold Reversal is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of Ganoderic acid B.

Table 2: Inhibition of UGT1A4-mediated Glucuronidation

| Parameter | Value | Reference |

| Inhibition Type | Competitive | [4] |

| Ki (µM) | 56.7 | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Ganoderic acid B's mechanism of action.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of Ganoderic acid B and/or chemotherapeutic agents on cancer cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest (e.g., HepG2/ADM, MCF-7/ADR)

-

Complete cell culture medium

-

Ganoderic acid B stock solution (in DMSO)

-

Chemotherapeutic agent stock solution (in appropriate solvent)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Ganoderic acid B and/or the chemotherapeutic agent in culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values.

Rhodamine-123 Accumulation Assay (for P-gp Function)

This assay measures the efflux pump activity of P-glycoprotein.

Principle: Rhodamine-123 is a fluorescent substrate of P-gp. In cells with high P-gp activity, Rhodamine-123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by agents like Ganoderic acid B will lead to increased intracellular accumulation of Rhodamine-123 and higher fluorescence.

Materials:

-

Cancer cell line of interest (e.g., HepG2/ADM) and its non-resistant counterpart (e.g., HepG2)

-

Ganoderic acid B

-

Rhodamine-123 stock solution

-

Flow cytometer or fluorescence microscope

-

PBS (Phosphate-Buffered Saline)

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubation with Inhibitor: Treat the cells with Ganoderic acid B at the desired concentration (e.g., 10 µM) for 1-2 hours at 37°C. Include an untreated control.

-

Rhodamine-123 Loading: Add Rhodamine-123 to the cell suspension to a final concentration of 5 µM.

-

Incubation: Incubate the cells for 60-90 minutes at 37°C, protected from light.

-

Washing: Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove extracellular Rhodamine-123.

-

Analysis: Resuspend the cells in 500 µL of PBS and analyze the intracellular fluorescence immediately using a flow cytometer (typically using the FITC channel).

-

Data Analysis: Compare the mean fluorescence intensity of Ganoderic acid B-treated cells to that of untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

Western Blotting for Protein Expression

This protocol is used to determine the expression levels of specific proteins, such as P-glycoprotein (ABCB1).

Principle: Western blotting allows for the detection and quantification of a specific protein in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the target protein.

Materials:

-

Cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., anti-ABCB1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and untreated cells with ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Broader Anti-Cancer Potential of Ganoderic Acids

While research on Ganoderic acid B has primarily focused on MDR reversal, other related ganoderic acids have demonstrated a wider range of anti-cancer activities. These findings provide a valuable context for the potential broader efficacy of Ganoderic acid B and other triterpenoids from Ganoderma lucidum. These mechanisms include:

-

Induction of Apoptosis: Several ganoderic acids induce programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. This often involves the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2.

-

Cell Cycle Arrest: Ganoderic acids can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G1 or G2/M phases.

-

Inhibition of Metastasis and Angiogenesis: These compounds can suppress the invasion and spread of cancer cells by downregulating matrix metalloproteinases (MMPs) and inhibiting the formation of new blood vessels (angiogenesis) by targeting factors like VEGF.

-

Modulation of Key Signaling Pathways: The anti-cancer effects of ganoderic acids are mediated through the modulation of critical signaling pathways involved in cell survival, proliferation, and invasion, such as NF-κB, JAK/STAT, and PI3K/Akt.

Future research is warranted to investigate whether Ganoderic acid B shares these broader anti-cancer mechanisms in addition to its well-established role in overcoming multidrug resistance.

Conclusion

Ganoderic acid B presents a compelling profile as a potential adjunct in cancer chemotherapy. Its primary mechanism of action, the inhibition of the P-glycoprotein efflux pump, directly addresses the critical challenge of multidrug resistance. By enhancing the efficacy of existing chemotherapeutic drugs, Ganoderic acid B could significantly improve treatment outcomes for patients with resistant tumors. The detailed protocols and mechanistic insights provided in this guide offer a foundation for further research and development of Ganoderic acid B and related compounds as novel anti-cancer agents. Further investigation into its broader effects on cancer cell signaling, apoptosis, and the cell cycle will be crucial in fully elucidating its therapeutic potential.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. Ganoderenic acid B reverses ABCB1-mediated drug resistance in HepG2 cells - Ganoherb [ganodermabuy.com]

- 4. Ganoderic acid B's influence towards the therapeutic window of trifluoperazine (TFP) - PMC [pmc.ncbi.nlm.nih.gov]

Ganoderic Acid B: A Technical Guide on its Role in Traditional Chinese Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid B, a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum (Lingzhi), represents a significant bridge between traditional Chinese medicine (TCM) and modern pharmacology. For centuries, Lingzhi has been revered in TCM for its Qi-tonifying and spirit-calming properties. Contemporary research has identified ganoderic acids, including Ganoderic acid B, as key bioactive constituents responsible for many of its therapeutic effects. This technical guide provides an in-depth analysis of Ganoderic acid B, summarizing its role in TCM, its multifaceted pharmacological activities, and the underlying molecular mechanisms. Detailed experimental protocols for its extraction, quantification, and biological evaluation are provided, alongside a comprehensive compilation of quantitative data from preclinical studies. Furthermore, key signaling pathways modulated by Ganoderic acid B are visualized to facilitate a deeper understanding of its mechanism of action, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Ganoderic Acid B in Traditional Chinese Medicine (TCM)

In the framework of Traditional Chinese Medicine, the therapeutic properties of a medicinal substance are understood through its taste, nature, and the organ systems it influences. Ganoderma lucidum, the natural source of Ganoderic acid B, is known as Lingzhi (灵芝).

-

TCM Properties of Lingzhi:

-

TCM Actions and Indications:

-

Tonifies Qi and Calms the Spirit: Lingzhi is primarily used to address Qi deficiency, which can manifest as fatigue, lethargy, and a weak constitution. Its spirit-calming properties make it a remedy for insomnia, palpitations, and anxiety.[3]

-

Relieves Cough and Asthma: It is also employed to manage respiratory conditions characterized by coughing and wheezing.[2]

-

Resolves Phlegm and Clears Dampness: Lingzhi is indicated for conditions where there is an accumulation of phlegm and dampness.[1]

-

The anti-inflammatory and immunomodulatory activities of Ganoderic acid B, as elucidated by modern research, provide a potential molecular basis for some of the traditional uses of Lingzhi, such as its application in conditions that may involve underlying inflammation.

Pharmacological Activities and Quantitative Data

Ganoderic acid B and its related ganoderic acids have demonstrated a broad spectrum of pharmacological activities in preclinical studies. The following tables summarize the quantitative data from various in vitro and in vivo experiments.

Table 1: Cytotoxic and Anti-proliferative Activity of Ganoderic Acids

| Compound | Cell Line | Assay | IC50 / Effect | Reference |

| Ganoderic acid B | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | 0.65 mg/ml | (El-Mekkawy et al., 1998) |

| Ganoderic acid B | Caco-2 (Colorectal adenocarcinoma) | Cytotoxicity | 0.36 mg/ml | (El-Mekkawy et al., 1998) |

| Ganoderic acid A | HepG2 | CCK-8 | 187.6 µmol/l (24h), 203.5 µmol/l (48h) | (Wang et al., 2017) |

| Ganoderic acid A | SMMC7721 (Hepatocellular carcinoma) | CCK-8 | 158.9 µmol/l (24h), 139.4 µmol/l (48h) | (Wang et al., 2017) |

| Ganoderic acid A | MDA-MB-231 (Breast cancer) | MTT | Significant inhibition at 500 µg/mL | (Fang et al., 2002) |

Table 2: Anti-inflammatory and Hepatoprotective Effects of Ganoderic Acids

| Compound/Extract | Model | Effect | Dosage/Concentration | Reference |

| Ganoderic acids | Mice with alcoholic liver injury | Reduced serum ALT, AST, TG, TC | 100 and 200 mg/kg/day | (Guo et al., 2022) |

| Ganoderic acid A | Mice with alcoholic liver injury | Significantly inhibited the elevation of liver index, serum TG, TC, LDL-C, AST, and ALT | 50 and 100 mg/kg/day | (Guo et al., 2022) |

| Ganoderic acids | Mice with renal ischemia reperfusion injury | Decreased levels of IL-6 and COX-2 | 25 and 50 mg/kg | (Shao et al., 2021) |

| Deacetyl ganoderic acid F | LPS-stimulated BV-2 microglial cells | Inhibited NO production and iNOS, COX-2 expression | 2.5 and 5 µg/mL | (Sheng et al., 2019) |

Table 3: Antiviral Activity of Ganoderic Acid B

| Compound | Target | Assay | IC50 | Reference |

| Ganoderic acid B | HIV-1 Protease | Enzyme inhibition | 0.17 mM | (El-Mekkawy et al., 1998) |

Signaling Pathways Modulated by Ganoderic Acids

Ganoderic acids exert their biological effects by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Ganoderic acids have been shown to inhibit this pathway at multiple points.

Caption: Inhibition of the NF-κB signaling pathway by Ganoderic Acid B.

Induction of Apoptosis via the Mitochondrial Pathway

Ganoderic acids can induce apoptosis in cancer cells by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation.

Caption: Induction of apoptosis by Ganoderic Acid B via the mitochondrial pathway.

Detailed Experimental Protocols

Extraction and Isolation of Ganoderic Acid B

This protocol describes a general method for the extraction and purification of ganoderic acids from Ganoderma lucidum.

-

Drying and Pulverization: The fruiting bodies of G. lucidum are dried in an oven at 60-70°C for 24-48 hours and then pulverized into a fine powder.

-

Solvent Extraction: The powder is extracted with 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v) at 60-80°C for 2-3 hours. This step is typically repeated three times to ensure maximum extraction efficiency.

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and acetone.

-

Reversed-Phase Chromatography: Fractions containing ganoderic acids are further purified by reversed-phase C18 column chromatography using a water/methanol gradient.

-

Preparative HPLC: Final purification of Ganoderic acid B is achieved using semi-preparative HPLC.

-

Quantification of Ganoderic Acid B by HPLC

This protocol outlines a validated reverse-phase HPLC method for the quantitative analysis of Ganoderic acid B.

-

Instrumentation: Agilent 1260 Infinity HPLC system or equivalent, equipped with a diode array detector (DAD).

-

Column: Zorbax C18 column (250 x 4.6 mm, 5 µm particle size) with a C18 guard column.

-

Mobile Phase:

-

Solvent A: 0.1% acetic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 20% B

-

5-15 min: 20-30% B

-

15-30 min: 30-50% B

-

30-40 min: 50-65% B

-

40-50 min: 65-85% B

-

50-60 min: 85-95% B

-

60-80 min: 100% B

-

-

Flow Rate: 0.6 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 5 µL

-

Quantification: External standard method using a calibration curve of purified Ganoderic acid B.

Cell Viability Assay (MTT/CCK-8)

This protocol describes a colorimetric assay to assess the effect of Ganoderic acid B on the viability of cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Ganoderic acid B (and a vehicle control) for 24, 48, or 72 hours.

-

Reagent Incubation:

-

For MTT assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, solubilize the formazan crystals with DMSO.

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

Ganoderic acid B stands out as a promising natural product with a rich history in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential. Its multifaceted pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects, are attributed to its ability to modulate key cellular signaling pathways. This guide provides a comprehensive overview of the current knowledge on Ganoderic acid B, from its traditional uses to its molecular mechanisms of action, and offers detailed experimental protocols to facilitate further research. The continued investigation of Ganoderic acid B and other bioactive compounds from Ganoderma lucidum holds significant promise for the development of novel therapeutics for a range of diseases.

References

"Ganoderic acid B" as a bioactive triterpenoid from Reishi mushroom

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid B is a prominent member of the highly oxygenated lanostane-type triterpenoids isolated from the revered medicinal mushroom, Ganoderma lucidum (Reishi).[1][2] This guide provides a comprehensive overview of Ganoderic acid B, focusing on its chemical properties, biosynthesis, and significant bioactive potential. It delves into the molecular mechanisms underlying its anticancer, anti-inflammatory, and hepatoprotective effects, supported by quantitative data and detailed experimental protocols. Furthermore, this document presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic promise.

Introduction

For centuries, Ganoderma lucidum has been a cornerstone of traditional medicine in East Asia, valued for its purported health benefits.[2][3] Modern scientific investigation has identified triterpenoids, particularly Ganoderic acids, as key contributors to its pharmacological activities.[3][4] Among these, Ganoderic acid B (GAB) has emerged as a compound of significant interest due to its diverse biological activities.[1][2] This guide aims to consolidate the current scientific knowledge on GAB, offering a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Profile and Biosynthesis

Ganoderic acid B is a tetracyclic triterpenoid with the chemical formula C30H44O7.[5][6] Its structure is characterized by a lanostane skeleton, a feature common to Ganoderic acids.[1][2]

Chemical Structure of Ganoderic Acid B

References

- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 3. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. foodb.ca [foodb.ca]

- 6. Ganoderic Acid B | C30H44O7 | CID 471003 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ganoderic Acid B: A Comprehensive Technical Guide on its Biological Activities and Therapeutic Potential

A deep dive into the pharmacology, experimental validation, and historical context of a promising bioactive compound from Ganoderma lucidum.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid B, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse and potent pharmacological activities. This technical guide provides a comprehensive review of the existing literature on Ganoderic acid B, with a focus on its historical research, established biological effects, and the underlying molecular mechanisms. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes its modulation of critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development, facilitating further investigation into the therapeutic potential of Ganoderic acid B.

Historical Research and Discovery

The use of Ganoderma lucidum, commonly known as Lingzhi or Reishi, in traditional Asian medicine dates back thousands of years, with its earliest documentation in Shennong's Classic of Materia Medica during the Eastern Han Dynasty in China.[1] For centuries, it was revered for its purported health-promoting and life-prolonging properties.[2]

Scientific investigation into the chemical constituents of Ganoderma lucidum began in the 20th century, leading to the isolation and characterization of a vast number of bioactive compounds. Among the most significant of these are the triterpenoids, which are largely responsible for the mushroom's bitter taste and many of its pharmacological effects.

The timeline of key research milestones in Ganoderma and its triterpenoids can be summarized as follows:

-

Ancient Times: Use of Ganoderma lucidum in traditional medicine is widespread in Asia.

-

1934: The first scientific record of Ganoderma lucidum in China.[3]

-

Mid to Late 20th Century: Intensive chemical and pharmacological studies begin, leading to the isolation of various polysaccharides and triterpenoids.

-

1980s onwards: A significant number of ganoderic acids, including Ganoderic acid B, are isolated and structurally elucidated. Research into their specific biological activities, particularly anticancer and anti-inflammatory effects, accelerates.

-

21st Century: Focus shifts towards understanding the molecular mechanisms of action of specific ganoderic acids, including their effects on signaling pathways and gene expression. The potential for their development as therapeutic agents is actively explored.

Biological Activities of Ganoderic Acid B

Ganoderic acid B exhibits a wide spectrum of biological activities, positioning it as a promising candidate for the development of novel therapeutics. The primary activities supported by scientific literature include anticancer, anti-inflammatory, hepatoprotective, and antiviral effects.

Anticancer Activity

Ganoderic acids, as a class of compounds, are well-documented for their cytotoxic effects against various cancer cell lines. While specific IC50 values for Ganoderic acid B are not as extensively reported as for other analogues like Ganoderic acid A, the available data on Ganoderma extracts and other ganoderic acids strongly suggest its potential as an anticancer agent. The primary mechanism of its anticancer action is the induction of apoptosis (programmed cell death) in cancer cells.

Table 1: Cytotoxicity of Ganoderic Acids and Ganoderma lucidum Extracts against Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |

| Ganoderic acid A | Gallbladder Cancer (GBC-SD) | Reduces DDP IC50 from 8.98 µM to 4.07 µM | [3][4] |

| Ganoderic acid C1 | Macrophages (RAW 264.7) | 24.5 µg/mL (for TNF-α inhibition) | [5] |

| Ganoderic acid A derivative (A6) | Breast Cancer (MCF-7) | Inhibition rate of 63.64% at 50 µM | [6] |

| Ganoderma lucidum extract | Oral Cancer (ORL-48T) | 310 ± 0.1 µg/mL | [7] |

Anti-inflammatory Activity

Ganoderic acid B has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the inhibition of key inflammatory mediators and the modulation of the NF-κB signaling pathway, a central regulator of inflammation.

Table 2: Anti-inflammatory Effects of Ganoderic Acids

| Compound/Extract | Model | Dosage/Concentration | Key Findings | Reference |

| Ganoderic acids | Atherosclerosis in mice | 5 and 25 mg/kg/d | Significantly inhibited the development of atherosclerosis and reduced M1 macrophage proportion. | [8] |

| Ganoderic acids | LPS-induced macrophages | 1, 5, 25 µg/mL | Significantly decreased the proportion of CD86+ macrophages and mRNA levels of IL-6, IL-1β, and MCP-1. | [8] |

| Deacetyl ganoderic acid F | LPS-stimulated mice | 5 mg/kg (i.p.) | Suppressed serum levels of TNF-α and IL-6. | [9] |

| Ganoderic acid A | LPS-induced BV2 microglia | 50 µg/ml | Significantly inhibited the LPS-induced TNF-α, IL-1β and IL-6 secretion. | [10] |

| Ganoderic acid C1 | LPS-induced RAW 264.7 cells | IC50 = 24.5 µg/mL | Inhibited TNF-α production. | [5] |

Hepatoprotective Activity

Ganoderic acid B exhibits protective effects against liver injury, particularly in models of chemically-induced damage. This hepatoprotective activity is attributed to its antioxidant and anti-inflammatory properties.

Table 3: Hepatoprotective Effects of Ganoderic Acids

| Compound/Extract | Model | Dosage | Key Findings | Reference |

| Ganoderic acid | Carbon tetrachloride-induced liver injury in mice | 10 and 30 mg/kg/day (i.v.) for 7 days | Significantly protected against liver injury. | [11] |

| Ganoderma lucidum extract | Carbon tetrachloride-induced liver fibrosis in rats | 600 or 1600 mg/kg per day | Significantly reduced the CCl4-induced increase in AST and ALT activities. | [12] |

| Ganoderma lucidum extract | Carbon tetrachloride-induced liver injury in rats | 100 and 200 mg/Kg body weight | Reduced elevated ALT, AST, ALP levels, and cellular oxidative stress markers. | [13] |

Antiviral Activity

Ganoderic acid B has shown potential as an antiviral agent, with studies demonstrating its ability to inhibit the replication of clinically relevant viruses.

Table 4: Antiviral Effects of Ganoderic Acids

| Compound/Extract | Virus | Cell Line | Concentration | Key Findings | Reference |

| Ganoderic acid | Hepatitis B Virus (HBV) | HepG2215 | 8 µg/ml | Inhibited HBV replication over 8 days. Production of HBsAg and HBeAg were 20% and 44% of controls, respectively. | [11][14] |

| Ganoderic acids | Human Immunodeficiency Virus (HIV) | - | - | Triterpenoids from G. lucidum have shown anti-HIV-1 protease activity. | [3] |

Experimental Protocols

Extraction and Isolation of Ganoderic Acid B

A general protocol for the extraction and isolation of Ganoderic acid B from Ganoderma lucidum involves the following steps:

-

Extraction: The dried and powdered fruiting bodies or mycelia of G. lucidum are extracted with an organic solvent, typically ethanol or methanol, at an elevated temperature (e.g., 60-80°C).[11][15] This process is often repeated multiple times to ensure maximum yield.

-

Solvent Removal: The solvent from the combined extracts is removed under vacuum to obtain a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, such as chloroform/acetone or a similar solvent system, is used to separate the components based on polarity.[11]

-

Reversed-Phase Chromatography: Fractions enriched with ganoderic acids are further purified using a reversed-phase C-18 column with a water/methanol or acetonitrile/water gradient.[11]

-

High-Performance Liquid Chromatography (HPLC): The final purification of Ganoderic acid B is achieved through preparative or semi-preparative HPLC on a C-18 column.[14][15] A mobile phase consisting of a mixture of methanol, water, and acetic acid is commonly used.

-

Characterization: The structure of the isolated Ganoderic acid B is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Anticancer Activity Assays

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Ganoderic acid B for different time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: After the incubation period, MTT or CCK-8 reagent is added to each well.

-

Incubation: The plates are incubated for a specified time to allow for the conversion of the reagent by viable cells.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength. Cell viability is calculated as a percentage of the control (untreated cells).

-

Cell Treatment: Cancer cells are treated with Ganoderic acid B at a predetermined concentration and for a specific duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Activity Assays

-

Cell Culture: Macrophages (e.g., RAW 264.7) are seeded in 96-well plates.

-

Pre-treatment: Cells are pre-treated with different concentrations of Ganoderic acid B for a specific time.

-

Stimulation: Cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) for a defined period.

-

Griess Reaction: The cell culture supernatant is mixed with Griess reagent.

-

Absorbance Measurement: The absorbance is measured at 540 nm to quantify the amount of nitrite, a stable product of NO.

-

Cell Treatment and Supernatant Collection: Macrophages are treated as described for the NO assay, and the cell culture supernatant is collected.

-

ELISA: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways Modulated by Ganoderic Acid B

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of Ganoderic acid B are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, the Toll-like receptor 4 (TLR4) is activated, leading to a signaling cascade that involves MyD88 and results in the phosphorylation and degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Ganoderic acid B has been shown to interfere with this pathway, likely by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory cytokine production.[8]

Induction of Mitochondria-Mediated Apoptosis

The anticancer activity of Ganoderic acid B is primarily attributed to its ability to induce apoptosis through the intrinsic, or mitochondria-mediated, pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis. The process is also regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting cytochrome c release and anti-apoptotic members like Bcl-2 inhibiting it. Ganoderic acids have been shown to increase the Bax/Bcl-2 ratio, thereby favoring apoptosis.

Conclusion and Future Perspectives

Ganoderic acid B, a key bioactive triterpenoid from Ganoderma lucidum, has demonstrated a remarkable range of pharmacological activities, including potent anticancer, anti-inflammatory, hepatoprotective, and antiviral effects. The mechanisms underlying these activities are being progressively elucidated, with the modulation of critical signaling pathways such as NF-κB and the induction of mitochondria-mediated apoptosis being central to its therapeutic potential.

While the existing body of research is promising, further studies are warranted to fully realize the clinical potential of Ganoderic acid B. Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of Ganoderic acid B is crucial for its development as a drug.

-

In Vivo Efficacy in a Broader Range of Disease Models: While promising in vitro and in some in vivo models, its efficacy needs to be validated in more complex and clinically relevant animal models of cancer, chronic inflammatory diseases, and viral infections.

-

Toxicology Studies: Comprehensive toxicology studies are necessary to establish a safe dosage range for potential human use.

-

Clinical Trials: Ultimately, well-designed clinical trials are required to evaluate the safety and efficacy of Ganoderic acid B in humans.

References

- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorium.uminho.pt [repositorium.uminho.pt]

- 3. Ganoderic acid a potentiates cisplatin's cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ganoderma-market.com [ganoderma-market.com]

- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 9. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 10. documentsdelivered.com [documentsdelivered.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. Plant Ganoderma lucidum | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

Unveiling Ganoderic Acid B: A Technical Guide to Its Natural Sources, Abundance, and Scientific Investigation

For Immediate Release

This technical guide provides an in-depth exploration of Ganoderic acid B, a bioactive triterpenoid found in Ganoderma species. Tailored for researchers, scientists, and professionals in drug development, this document details the natural origins, abundance, and experimental methodologies for the study of this promising compound. It also elucidates the key signaling pathways influenced by Ganoderic acid B, offering a comprehensive resource for advancing research in this field.

Natural Sources and Abundance of Ganoderic Acid B

Ganoderic acid B is a prominent member of the ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids primarily isolated from fungi of the genus Ganoderma. These mushrooms, particularly Ganoderma lucidum, have been a cornerstone of traditional medicine in East Asia for centuries. Modern scientific investigations have identified several Ganoderma species as rich sources of Ganoderic acid B.

The concentration of Ganoderic acid B can vary significantly depending on the Ganoderma species, the specific strain, geographical origin, and the part of the fungus being analyzed (fruiting body, mycelium, or spores). The fruiting body is generally considered to be the primary reservoir of this compound.

Table 1: Abundance of Ganoderic Acid B in Various Ganoderma Species

| Ganoderma Species | Part Analyzed | Ganoderic Acid B Content (μg/g of Dry Weight) | Reference |

| Ganoderma lucidum (from Longquan) | Fruiting Body | 4574 | |

| Cultivated Ganoderma spp. (indigenous to India) | Not Specified | 16.64 to 916.89 | [1][2] |

| Ganoderma tsugae | Fruiting Body | Present (quantification not specified) | |

| Ganoderma lucidum (commercial product) | Fruiting Body | Present (quantification not specified) | [3] |

Experimental Protocols

The extraction, isolation, and quantification of Ganoderic acid B are critical steps for its study. The following protocols are synthesized from established methodologies in the scientific literature.

Extraction of Ganoderic Acids from Ganoderma Fruiting Bodies

This protocol outlines a standard method for the extraction of a triterpenoid-rich fraction from Ganoderma fruiting bodies.

-

Preparation of Fungal Material:

-

Obtain dried fruiting bodies of the desired Ganoderma species.

-

Grind the dried material into a fine powder using a suitable mill.

-

-

Solvent Extraction:

-

Suspend the powdered fungal material in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).[4]

-

Perform the extraction at 60-80°C for 2-3 hours with continuous stirring.[4][5]

-

Repeat the extraction process three times to ensure maximum yield.[5]

-

Combine the ethanol extracts and filter to remove solid residues.

-

-

Concentration:

-

Concentrate the filtered ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Isolation of Ganoderic Acid B using Column Chromatography

This protocol describes the purification of Ganoderic acid B from the crude extract.

-

Preparation of the Crude Extract:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel.

-

Load the dissolved crude extract onto the column.

-

Elute the column with a gradient of chloroform and acetone, gradually increasing the polarity.[5] This initial step separates the extract into fractions based on polarity.

-

-

Reversed-Phase C-18 Column Chromatography:

-

Pool the fractions containing ganoderic acids (identified by thin-layer chromatography).

-

Subject the pooled fractions to a reversed-phase C-18 column.

-

Elute with a gradient of methanol and water to further separate the ganoderic acids.[5]

-

-

Final Purification:

Quantification of Ganoderic Acid B using High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the quantitative analysis of Ganoderic acid B.[1][2]

-

Instrumentation:

-

Chromatographic Conditions:

-

Standard Preparation:

-

Prepare a stock solution of pure Ganoderic acid B standard in methanol.

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

-

Sample Preparation:

-

Accurately weigh the dried and powdered Ganoderma sample.

-

Extract the sample with methanol using ultrasonication.

-

Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Quantification:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solution and determine the peak area corresponding to Ganoderic acid B.

-

Calculate the concentration of Ganoderic acid B in the sample by interpolating from the calibration curve.

-

Signaling Pathways Modulated by Ganoderic Acids

Ganoderic acids, including Ganoderic acid B, have been shown to exert their biological effects by modulating various cellular signaling pathways, particularly those involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. Aberrant NF-κB signaling is implicated in various chronic inflammatory diseases and cancers. Several studies have demonstrated that ganoderic acids can inhibit the activation of the NF-κB pathway.[7][8] This inhibition is thought to be a key mechanism behind the anti-inflammatory and anti-cancer properties of these compounds.

Caption: Inhibition of the NF-κB signaling pathway by Ganoderic Acid B.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anti-cancer therapies work by inducing apoptosis in tumor cells. Ganoderic acids have been shown to trigger apoptosis in various cancer cell lines. While the precise mechanisms for Ganoderic acid B are still under investigation, related ganoderic acids are known to induce apoptosis through the mitochondrial-mediated pathway.[9]

Caption: Proposed mitochondrial-mediated apoptosis pathway induced by Ganoderic Acid B.

Conclusion

Ganoderic acid B stands out as a compound of significant scientific interest due to its presence in medicinally important Ganoderma species and its potential therapeutic activities. This guide provides a foundational resource for researchers by consolidating information on its natural sources, abundance, and detailed experimental protocols for its investigation. The elucidation of its effects on key signaling pathways, such as NF-κB and apoptosis, opens avenues for further research into its potential applications in the development of novel therapeutics for a range of diseases. Continued investigation into the specific molecular targets and mechanisms of action of Ganoderic acid B will be crucial for realizing its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Separation and determination of ganoderic acid in Ganoderma lucidum by RP-HPLC [journal11.magtechjournal.com]

- 3. akjournals.com [akjournals.com]

- 4. CN102721764B - Method for measuring ganoderic acid A, B, C2 content in ganoderma lucidum alcohol extract - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. drugfuture.com [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. antioxi-supplements.com [antioxi-supplements.com]

In Vitro Cytotoxicity of Ganoderic Acid B: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention in oncological research for their potential as anti-cancer agents. These compounds have been shown to exhibit a range of biological activities, including cytotoxic, anti-proliferative, and anti-metastatic effects on various cancer cell lines. This technical guide focuses on the preliminary in vitro studies of a specific member of this family, Ganoderic acid B (and its closely related derivative, Ganoderenic acid B), summarizing the current understanding of its cytotoxic effects and mechanisms of action. While direct cytotoxic data for Ganoderic acid B is emerging, this document consolidates available information on its role in modulating cancer cell viability and provides a comparative context with other well-studied Ganoderic acids.

Data Presentation: Cytotoxicity of Ganoderic Acids

While specific IC50 values for Ganoderic acid B are not extensively reported in publicly available literature, the following tables summarize the cytotoxic activities of other prominent Ganoderic acids against various cancer cell lines, providing a valuable reference for the potential efficacy of this compound class.

Table 1: IC50 Values of Various Ganoderic Acids on Human Cancer Cell Lines

| Ganoderic Acid Type | Cancer Cell Line | Cell Type | IC50 Value | Exposure Time (h) |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 µM | 24 |

| SMMC7721 | Hepatocellular Carcinoma | 158.9 µM | 24 | |

| GBC-SD | Gallbladder Cancer | ~40 µM (estimated) | 24 | |

| Ganoderic Acid DM | PC-3 | Prostate Cancer | 40 µM | Not Specified |

| A20 | Mouse B-cell Lymphoma | < 30 µM | 24 | |

| DB | Human B-cell Lymphoma | ~30 µM | 24 | |

| Toledo | Human B-cell Lymphoma | > 40 µM | 24 |

Note: The data presented is a compilation from multiple studies and serves as a comparative reference. Experimental conditions may vary between studies.

Core Mechanism of Action: Reversal of Multidrug Resistance

A significant finding in the study of Ganoderenic acid B, a derivative of Ganoderic acid B, is its ability to reverse multidrug resistance (MDR) in cancer cells. This is a critical mechanism as MDR is a major obstacle in the success of chemotherapy.

Ganoderenic acid B has been shown to enhance the cytotoxicity of conventional chemotherapeutic drugs like doxorubicin, vincristine, and paclitaxel in MDR cancer cell lines, such as HepG2/ADM and MCF-7/ADR. The primary mechanism for this action is the inhibition of the ABCB1 (P-glycoprotein) transporter, a key protein responsible for pumping chemotherapy drugs out of cancer cells. By inhibiting this transporter, Ganoderenic acid B increases the intracellular accumulation of these drugs, thereby restoring their cytotoxic efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the in vitro evaluation of Ganoderic acid B cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Ganoderic acid B (dissolved in a suitable solvent like DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Ganoderic acid B in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Ganoderic acid B. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-